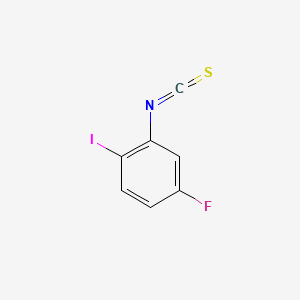

5-Fluoro-2-iodophenyl Isothiocyanate

Beschreibung

5-Fluoro-2-iodophenyl isothiocyanate is a halogenated aromatic compound characterized by an isothiocyanate (-N=C=S) functional group attached to a benzene ring substituted with fluorine (F) at position 5 and iodine (I) at position 2. Isothiocyanates are known for their reactivity with thiol (-SH) groups in proteins, enabling covalent modifications that influence biological pathways such as Toll-like receptor (TLR) signaling . The fluorine and iodine substituents likely enhance lipophilicity and electronic effects, impacting bioavailability and target interactions.

Eigenschaften

Molekularformel |

C7H3FINS |

|---|---|

Molekulargewicht |

279.08 g/mol |

IUPAC-Name |

4-fluoro-1-iodo-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |

InChI-Schlüssel |

DKWNQVCFDWTFRI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)N=C=S)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 5-Fluoro-2-iodobenzoic Acid

A widely reported method begins with 2-amino-5-fluorobenzoic acid , which undergoes diazotization and subsequent iodination to yield 5-fluoro-2-iodobenzoic acid. The process includes:

- Diazotization of 2-amino-5-fluorobenzoic acid in a cooled aqueous sulfuric acid solution (0–10 °C) with sodium nitrite.

- Addition of potassium iodide at 0 °C, followed by warming to room temperature and stirring overnight.

- Isolation of the brown solid (5-fluoro-2-iodobenzoic acid) by filtration and purification through washing with hydrochloric acid, sodium bisulfate, and saturated salt solutions.

- Final drying and recrystallization steps to obtain pure 5-fluoro-2-iodobenzoic acid.

This method yields the iodinated benzoic acid in good purity and yield, suitable for further transformations.

Conversion to 1-(5-Fluoro-2-iodophenyl)ethanone (Acetophenone Derivative)

The 5-fluoro-2-iodobenzoic acid can be converted to its corresponding acyl chloride by treatment with thionyl chloride at 60 °C. This acyl chloride is then reacted with diethyl malonate in the presence of magnesium chloride and triethylamine to afford 1-(5-fluoro-2-iodophenyl)ethanone after work-up and purification.

This intermediate is important as a precursor to the aromatic amine required for isothiocyanate formation.

Introduction of the Isothiocyanate Group

The final step involves the synthesis of the isothiocyanate from the aromatic amine.

General Synthetic Strategy

A typical method for preparing aromatic isothiocyanates involves reacting the aromatic amine with thiophosgene or related reagents under controlled conditions. However, recent advances include:

- Using iodine-catalyzed desulfurization strategies where aromatic amines react with thiourea derivatives in the presence of iodine and sodium acetate as a base.

- This method has been shown to produce 2-halo aromatic isothiocyanates, including iodo-substituted derivatives, in high yields (up to 75% reported).

- Sodium acetate is identified as an optimal base for this reaction, facilitating efficient formation of the isothiocyanate group.

Reaction Conditions and Yields

The reaction typically proceeds under mild conditions with:

- Aromatic amine substrate

- Thiourea or equivalent sulfur source

- Iodine as catalyst

- Sodium acetate as base

The reaction yields the corresponding aromatic iodoisothiocyanates with high purity, confirmed by chromatographic and spectroscopic analysis.

Summary Table of Preparation Steps and Conditions

Analytical Data Supporting the Preparation

- Nuclear Magnetic Resonance (NMR): Proton, carbon, and fluorine NMR spectra confirm the substitution pattern and integrity of intermediates and final products.

- Infrared Spectroscopy (IR): Characteristic absorption bands for isothiocyanate groups (~2100–2200 cm⁻¹) confirm successful functionalization.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights validate compound identity.

- Chromatography: Purification by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate ensures product purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution and Cyclization Reactions

The isothiocyanate group (-NCS) reacts readily with nucleophiles such as amines, forming thiourea intermediates that undergo intramolecular cyclization to yield heterocyclic compounds.

Key Findings :

-

Thiourea Formation : Reaction with morpholine or aliphatic amines (1:1 stoichiometry) in aqueous borate buffer (pH 8.5) at 37°C achieves >95% yield of thiourea intermediates within 30 minutes .

-

Benzothiazole Synthesis : Subsequent treatment with CuO nanoparticles (2.5 mol%) and K₂CO₃ in water at 100°C drives cyclization to 2-aminobenzothiazoles (Table 1) .

| Substrate | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 5-Fluoro-2-iodophenyl | CuO (2.5%) | 100°C | 30 min | 95 |

| 2-Chlorophenyl analog | CuO (2.5%) | 100°C | 1.5 h | 72 |

Mechanistically, iodine’s leaving-group ability facilitates base-promoted intramolecular nucleophilic aromatic substitution (INAS), while CuO catalyzes Ullmann-type coupling for less-reactive substrates (e.g., chloro analogs) .

Photolytic Radical Generation

The C–I bond undergoes homolytic cleavage under UV irradiation, generating phenyl radicals for site-specific peptide fragmentation .

Conditions and Outcomes :

-

Irradiation at 213 nm : Produces carbon-centered radicals via cleavage of the C–I bond (Figure 1b in source ).

-

Radical Migration : Fragmentation patterns depend on radical stability and proximity to cleavage sites, enabling structural analysis of modified peptides .

Cross-Coupling Reactions

The iodine substituent participates in transition-metal-catalyzed couplings, enabling aryl-aryl bond formation.

Examples :

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl thioureas (not explicitly reported but inferred from analogous 2-iodophenyl systems) .

-

Cyanamide Synthesis : Coupling with iodobenzene using Fe₂(SO₄)₃ and 1,10-phenanthroline yields 2-(phenylthio)phenylcyanamides (70–85% yields) .

Comparative Reactivity with Halogenated Analogs

Halogen substitution significantly influences reactivity (Table 2) :

| Halogen (X) | Cyclization Pathway | Catalyst Required | Yield (%) |

|---|---|---|---|

| Iodine | Base-promoted INAS | No | 95 |

| Bromine | Base-promoted INAS | No | 88 |

| Chlorine | CuO-catalyzed Ullmann coupling | Yes | 72 |

| Fluorine | No reaction | Yes | <10 |

The iodo derivative’s superior reactivity stems from iodine’s polarizability and weaker C–X bond strength, enabling efficient INAS without metal catalysts .

Biological Interactions

While not a primary focus, the compound modifies cysteine residues in proteins via thiourea linkages, altering enzymatic activity (e.g., ROS inhibition in anti-inflammatory assays) .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Utilized in the development of novel materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-iodophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can be attacked by nucleophiles, leading to the formation of various products. This reactivity is exploited in its applications in organic synthesis and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares 5-fluoro-2-iodophenyl isothiocyanate with structurally related isothiocyanates:

Key Observations :

- Halogen Effects : Iodine in this compound increases molecular weight and lipophilicity compared to chlorine in 5-chloro-2-fluorophenyl isothiocyanate. This may enhance membrane permeability and target binding in hydrophobic pockets .

- Substituent Position : Fluorine at position 5 (meta to isothiocyanate) may reduce steric hindrance compared to ortho-substituted analogs, optimizing thiol reactivity .

- Electronic Effects : Electron-withdrawing halogens (F, Cl, I) polarize the benzene ring, increasing the electrophilicity of the isothiocyanate group and its reactivity with nucleophiles like cysteine thiols .

Thiol Reactivity and TLR Modulation

Isothiocyanates such as iberin inhibit TLR4 and TLR2 signaling by covalently modifying cysteine residues in target proteins . The reactivity of this compound with thiol groups is expected to be comparable, though iodine’s larger atomic radius may influence binding specificity. Pretreatment with thiol-containing compounds like dithiothreitol (DTT) reverses this inhibition, confirming the dependence on -SH group interactions .

Antimicrobial Potential

4-Methoxyphenyl isothiocyanate exhibits antibacterial activity with MIC values ranging from 32–64 µg/mL against Staphylococcus aureus .

Metabolic and Stability Considerations

Fluorinated compounds like 5-fluorouracil exhibit prolonged metabolic stability due to fluorine’s electronegativity and strong C-F bonds . Similarly, the fluorine substituent in this compound may reduce oxidative degradation, enhancing its half-life in biological systems compared to non-fluorinated analogs.

Biologische Aktivität

5-Fluoro-2-iodophenyl isothiocyanate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of 5-fluoro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. The detailed synthetic pathways have been documented in several studies, highlighting the importance of optimizing conditions to maximize yield and purity.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It has been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects. For instance, one study reported an IC50 value in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism through which this compound exerts its anticancer effects involves the disruption of cellular processes essential for cancer cell proliferation. Studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibit key signaling pathways involved in tumor growth .

Interaction with Biological Molecules

The compound's reactivity with biological molecules has been a focus of research. Interaction studies indicate that this compound can form adducts with amino acids and proteins, potentially leading to modifications that affect cellular function . This reactivity is crucial for its biological activity, as it can influence enzyme functions and signal transduction pathways.

Case Studies

Case Study 1: Inhibition of Tumor Growth

In a recent study, this compound was administered to mice bearing tumors derived from L1210 cells. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer activity. The study utilized proteomic analysis to identify changes in protein expression profiles in treated versus untreated cells. Results showed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, confirming its role in promoting apoptosis .

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.